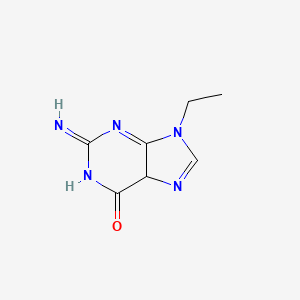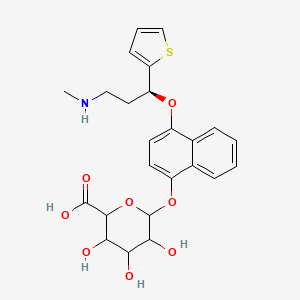
4-Hydroxy Duloxetine beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Duloxetine beta-D-Glucuronide: is a metabolite of Duloxetine, a serotonin and norepinephrine reuptake inhibitor (SNRI) commonly used as an antidepressant. This compound is formed through the metabolism of Duloxetine by cytochrome P450 enzymes, followed by glucuronidation [2][2]. It is an inactive metabolite, meaning it does not exert the same pharmacological effects as its parent compound, Duloxetine[2][2].
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine beta-D-Glucuronide involves the hydroxylation of Duloxetine followed by glucuronidation. The hydroxylation is typically catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6[2][2]. The glucuronidation process involves the addition of a glucuronic acid moiety to the hydroxylated Duloxetine, facilitated by UDP-glucuronosyltransferases[2][2].
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, ensuring optimal conditions for enzyme activity, such as temperature, pH, and substrate concentration[2][2].
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy Duloxetine beta-D-Glucuronide primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. The key reactions include:
Hydroxylation: Catalyzed by cytochrome P450 enzymes.
Glucuronidation: Facilitated by UDP-glucuronosyltransferases[][2].
Common Reagents and Conditions:
Hydroxylation: Requires cytochrome P450 enzymes, NADPH, and oxygen.
Glucuronidation: Requires UDP-glucuronic acid and UDP-glucuronosyltransferases[][2].
Major Products: The major product of these reactions is this compound itself[2][2].
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Hydroxy Duloxetine beta-D-Glucuronide is used as a reference standard for studying the metabolism of Duloxetine and other similar compounds[2][2].
Biology: In biological research, this compound helps in understanding the metabolic pathways and the role of cytochrome P450 enzymes and UDP-glucuronosyltransferases in drug metabolism[2][2].
Medicine: In medicine, it is used to study the pharmacokinetics and pharmacodynamics of Duloxetine, aiding in the development of better therapeutic strategies[2][2].
Industry: In the pharmaceutical industry, this compound is used in quality control and drug testing to ensure the safety and efficacy of Duloxetine-containing medications[2][2].
Mécanisme D'action
As an inactive metabolite, 4-Hydroxy Duloxetine beta-D-Glucuronide does not exert pharmacological effects. Instead, it is a product of the metabolic breakdown of Duloxetine. The parent compound, Duloxetine, inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . The metabolism of Duloxetine to this compound involves cytochrome P450 enzymes (CYP1A2 and CYP2D6) and UDP-glucuronosyltransferases[2][2].
Comparaison Avec Des Composés Similaires
Duloxetine: The parent compound, a serotonin and norepinephrine reuptake inhibitor.
4-Hydroxy Duloxetine: The intermediate metabolite before glucuronidation[][2].
Other Glucuronides: Similar glucuronide metabolites of other drugs, such as Carvedilol beta-D-Glucuronide.
Uniqueness: 4-Hydroxy Duloxetine beta-D-Glucuronide is unique due to its specific formation pathway involving both hydroxylation and glucuronidation. This dual-step metabolic process distinguishes it from other metabolites that may only undergo one type of modification[2][2].
Propriétés
Formule moléculaire |
C24H27NO8S |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19?,20?,21?,22?,24?/m0/s1 |
Clé InChI |
OBIZFSZXDHWUJZ-OEZVFISHSA-N |
SMILES isomérique |
CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES canonique |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


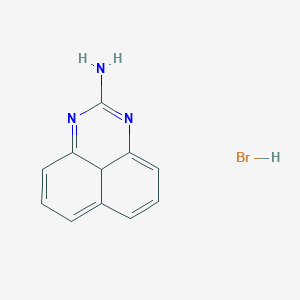
![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)

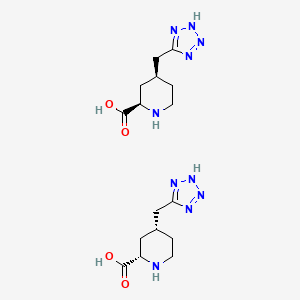

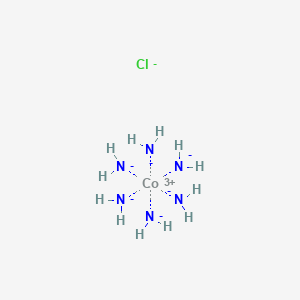
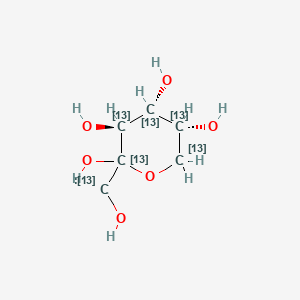
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
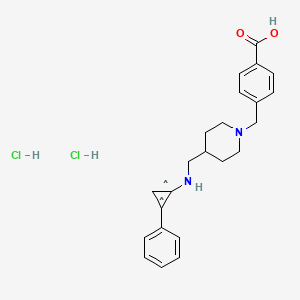
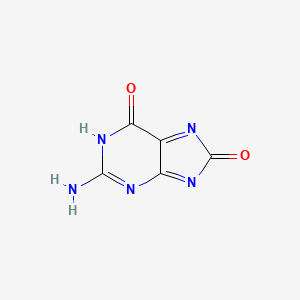


![[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)
